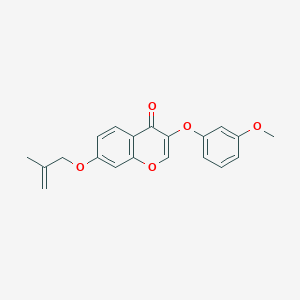
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is a complex organic compound with a unique structure that combines a chromenone core with methoxyphenoxy and methylallyloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the chromenone core, followed by the introduction of the methoxyphenoxy and methylallyloxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenoxy)-4H-chromen-4-one: Lacks the methylallyloxy group, which may affect its biological activity and chemical reactivity.
7-((2-Methylallyl)oxy)-4H-chromen-4-one: Lacks the methoxyphenoxy group, which may influence its overall properties.
3-(3-Methoxyphenoxy)-4H-chromen-4-one: Similar structure but different substituents, leading to variations in activity and applications.
Uniqueness
3-(3-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is unique due to the presence of both methoxyphenoxy and methylallyloxy groups, which confer distinct chemical and biological properties. This combination of substituents may enhance its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-methoxyphenoxy)-7-(2-methylprop-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13(2)11-23-15-7-8-17-18(10-15)24-12-19(20(17)21)25-16-6-4-5-14(9-16)22-3/h4-10,12H,1,11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUNEKOBFHIHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide](/img/structure/B492807.png)
![N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492804.png)
![N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B492805.png)
![N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492806.png)
![4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE](/img/structure/B492820.png)
![N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B492821.png)
![N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492824.png)
![N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492826.png)
![3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide](/img/structure/B492809.png)
![4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE](/img/structure/B492810.png)
![4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B492812.png)
![4-[(3-chlorobenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B492817.png)
![N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492818.png)
![N-(4-bromo-2-fluorophenyl)-4-({[(3-chlorophenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492819.png)
